Allyl(diisopropyl)(4-methoxyphenyl)silane
Overview
Description
Allyl(diisopropyl)(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C16H26OSi and a molecular weight of 262.47 g/mol It is characterized by the presence of an allyl group, two isopropyl groups, and a 4-methoxyphenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl(diisopropyl)(4-methoxyphenyl)silane typically involves the reaction of allyl chloride with diisopropyl(4-methoxyphenyl)silane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Allyl(diisopropyl)(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding silane or silanol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in the presence of a suitable catalyst.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Silanes or silanols.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
Chemistry: Allyl(diisopropyl)(4-methoxyphenyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for applications requiring thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of allyl(diisopropyl)(4-methoxyphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The allyl group provides a reactive site for further functionalization, making this compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Allyltrimethylsilane: Similar in structure but with three methyl groups instead of diisopropyl and 4-methoxyphenyl groups.
Allyltriphenylsilane: Contains three phenyl groups, offering different steric and electronic properties.
Allyldimethylphenylsilane: Features two methyl groups and one phenyl group, providing a balance between steric hindrance and reactivity.
Uniqueness: Allyl(diisopropyl)(4-methoxyphenyl)silane is unique due to the presence of both bulky isopropyl groups and an electron-donating 4-methoxyphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWQYGUFKUGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627442 | |
Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216107-40-3 | |
Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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